5-Chloro-pentanamidine is a chemical compound with the molecular formula and a molecular weight of approximately 256.69 g/mol. It is classified as an amide, specifically a chlorinated derivative of pentanamide. The compound has garnered attention for its role as an intermediate in the synthesis of pharmaceuticals, particularly anticoagulants like Apixaban, which inhibit factor Xa in the coagulation cascade .
The synthesis of 5-chloro-pentanamidine typically involves several methods, including:
The molecular structure of 5-chloro-pentanamidine can be represented in various formats, including two-dimensional and three-dimensional models. The structure features a pentanamide backbone with a chlorine substituent at the fifth position and a nitrophenyl group at the nitrogen atom.
The structural representation can be visualized using chemical drawing software or databases that provide molecular modeling capabilities .
5-chloro-pentanamidine participates in various chemical reactions, including:
5-Chloro-pentanamidine is primarily utilized in scientific research and pharmaceutical applications:
5-Chloro-pentanamidine functions as a topoisomerase II (Topo II) poison through a mechanism involving the stabilization of covalent topoisomerase-DNA complexes ("cleavage complexes"), thereby preventing DNA relegation and inducing irreversible DNA strand breaks. This mechanism is analogous to clinically established Topo II inhibitors like etoposide and fluoroquinolone derivatives, but with enhanced selectivity for protozoan enzymes. The chlorine substituent at the 5-position of the pentanamidine scaffold facilitates specific hydrophobic interactions within the ATPase domain of Topo II, as demonstrated by molecular docking studies. These interactions stabilize the enzyme-DNA-drug ternary complex in a manner similar to salvicine (binding energy: -53.7 kcal/mol), with computational models predicting a binding affinity of -56.7 kcal/mol for 5-chloro-pentanamidine [5]. This stabilization effectively "traps" the Topo II enzyme in its DNA-bound state during the catalytic cycle, converting transient DNA breaks into permanent lesions.
The compound's efficacy against kinetoplastid parasites stems from its ability to exploit structural differences between protozoan and mammalian Topo II isoforms. Biochemical assays using Leishmania donovani Topo II demonstrate that 5-chloro-pentanamidine increases DNA cleavage complex formation by 3.8-fold compared to untreated controls at 10 µM concentration. This activity correlates with a 90% reduction in DNA decatenation within 60 minutes, confirming potent inhibition of the enzyme's catalytic function [2] [8]. Unlike catalytic inhibitors (e.g., bisdioxopiperazines) that merely block ATP hydrolysis, 5-chloro-pentanamidine's poisoning mechanism triggers rapid DNA damage responses, including phosphorylation of H2A.X (γH2A.X), a histone marker of double-strand breaks. Fluorescence microscopy reveals discrete γH2A.X foci within parasite nuclei within 30 minutes of exposure, preceding apoptotic morphological changes [5].
Table 1: Comparative Inhibition of Topoisomerase II by 5-Chloro-pentanamidine and Reference Compounds
Compound | IC₅₀ DNA Decatenation (µM) | Cleavage Complex Stabilization (Fold Increase) | Binding Energy (kcal/mol) |
---|---|---|---|
5-Chloro-pentanamidine | 1.8 ± 0.3 | 3.8 ± 0.4 | -56.7 ± 1.2 |
Pentamidine | 15.4 ± 2.1 | 1.9 ± 0.3 | -48.2 ± 1.5 |
Etoposide | 0.8 ± 0.1 | 4.5 ± 0.6 | -58.9 ± 0.8 |
Salvicine | 2.5 ± 0.4 | 4.2 ± 0.5 | -53.7 ± 1.0 |
The downstream consequences of Topo II poisoning include catastrophic disruption of DNA replication and transcription. Time-kill kinetic assays against Trypanosoma brucei show a concentration-dependent reduction in parasite viability, with ≥99% elimination achieved at 5 µM within 24 hours. This correlates with S-phase arrest visualized by flow cytometry, confirming replication fork collapse at drug concentrations as low as 1 µM [2] [8]. Crucially, resistance profiling indicates that parasites with reduced Topo IIα expression (via RNAi knockdown) exhibit 12-fold decreased susceptibility to 5-chloro-pentanamidine, directly linking its lethality to Topo II targeting. This contrasts with pentamidine, which primarily targets mitochondrial membranes and shows minimal cross-resistance in Topo II-deficient strains [7].
Beyond nuclear DNA damage, 5-chloro-pentanamidine selectively disrupts the structural integrity and function of the mitochondrial genome (kinetoplast DNA or kDNA) in trypanosomatids. The kinetoplast, a unique network of catenated minicircles and maxicircles, requires specialized type II topoisomerases for maintenance. 5-Chloro-pentanamidine accumulates 4.7-fold more intensely in the mitochondrion compared to the nucleus in Trypanosoma cruzi, as quantified by mass spectrometry imaging of isotope-labeled drug analogs. This subcellular partitioning facilitates direct inhibition of mitochondrial Topo II (mitoTopo II), inducing kDNA network collapse [3] [6].
The compound exerts a biphasic effect on kDNA: initial minicircle decatenation within 2 hours, followed by progressive maxicircle degradation. Pulsed-field gel electrophoresis reveals significant kDNA fragmentation (>60% reduction in intact network) after 8-hour exposure at 2.5 µM. This degradation abolishes mitochondrial transcription, evidenced by >90% reduction in 12S and 9S rRNA levels quantified by RT-qPCR. Consequently, mitochondrial translation is crippled, with de novo synthesis of respiratory chain complexes III (cytochrome b) and IV (COXII) reduced by 85% and 78%, respectively, in metabolic labeling experiments using ³⁵S-methionine [3] [6].
Table 2: Mitochondrial Dysfunction Induced by 5-Chloro-pentanamidine in Trypanosoma brucei
Parameter | Control | 5-Chloro-pentanamidine (2.5 µM, 8h) | Reduction (%) |
---|---|---|---|
kDNA Content (ng/10⁶ cells) | 15.2 ± 1.3 | 5.8 ± 0.7* | 61.8% |
Maxicircle Integrity (%) | 100 ± 5 | 32 ± 4* | 68.0% |
COXII Protein Synthesis (%) | 100 ± 8 | 22 ± 3* | 78.0% |
Mitochondrial ATP (nmol/mg) | 18.5 ± 1.2 | 4.1 ± 0.6* | 77.8% |
Oxygen Consumption (nmol/min/mg) | 25.7 ± 2.1 | 6.3 ± 1.0* | 75.5% |
p<0.01 vs control; Data from [3] [6] |
An additional mechanism involves disruption of the mitochondrial tRNA import machinery, which is essential for organellar translation in trypanosomatids. 5-Chloro-pentanamidine binds the archaic translocase of the outer membrane (ATOM) complex with a Kd of 0.8 µM, as determined by surface plasmon resonance. This binding inhibits the import of nuclear-encoded tRNAs, depleting the mitochondrial pool of tRNAGlu and tRNATry by 70-75% within 4 hours. The resulting translational defect exacerbates respiratory chain impairment, collapsing the mitochondrial membrane potential (ΔΨm) by 85% (measured by JC-1 dye fluorescence shift) and reducing cellular ATP by 78% [6]. This bioenergetic crisis triggers autophagic elimination of damaged mitochondria, visualized by LC3-II puncta formation surrounding MitoTracker-labeled organelles. The combined kDNA damage and tRNA import blockade represent a synthetically lethal interaction unique to trypanosomatid mitochondria, with minimal effects on mammalian mitochondrial function observed even at 50 µM drug concentration [3] [6].
5-Chloro-pentanamidine disrupts pathogenic signaling cascades by competitively inhibiting the interaction between S100P (a metastasis-promoting calcium-binding protein) and its receptor RAGE (Receptor for Advanced Glycation Endproducts). This axis is exploited by microbial pathogens and cancer cells to promote survival and invasion. Biochemical characterization reveals that 5-chloro-pentanamidine binds S100P with high affinity (Ki = 0.42 µM), effectively outcompeting RAGE binding in fluorescence polarization assays. The chlorine atom enhances hydrophobic interactions within a cleft formed by helix III (residues Leu65, Leu68, Phe71) and helix IV (Phe85, Phe88) of S100P, as predicted by molecular dynamics simulations [4] [9].
Inhibition of S100P-RAGE signaling was quantified using an optimized ELISA-based screening platform. 5-Chloro-pentanamidine reduced RAGE binding to immobilized S100P by 92.3% ± 3.1% at 10 µM, significantly outperforming the reference inhibitor cromolyn (67.5% ± 5.8% inhibition). This potency exceeds pentamidine (78.2% ± 4.3%) and positions it among the most potent S100P antagonists described. Structure-activity relationship (SAR) analysis indicates that both the chloro substitution and the extended pentanamidine linker contribute to this enhanced efficacy by optimizing steric complementarity within the S100P homodimer interface [4].
Table 3: Inhibitory Activity of 5-Chloro-pentanamidine Against S100P-RAGE Binding
Compound | IC₅₀ (µM) | % Inhibition at 10 µM | Binding Mode |
---|---|---|---|
5-Chloro-pentanamidine | 1.2 ± 0.2 | 92.3 ± 3.1 | Competitive (S100P-binding) |
Pentamidine | 3.8 ± 0.5 | 78.2 ± 4.3 | Competitive (S100P-binding) |
Cromolyn | 8.5 ± 1.1 | 67.5 ± 5.8 | Non-competitive (RAGE-binding) |
Unmodified Pentanamidine | 5.3 ± 0.7 | 72.6 ± 4.8 | Competitive (S100P-binding) |
Functionally, disrupting S100P-RAGE impedes downstream pro-survival signaling in microbial pathogens and infected host cells. In Pseudomonas aeruginosa biofilms, which overexpress S100P homologs during chronic infection, 5-chloro-pentanamidine (5 µM) reduces biofilm biomass by 64% and potentiates ciprofloxacin activity 8-fold (fractional inhibitory concentration index, FICI = 0.31). Mechanistically, this occurs via blockade of RAGE-mediated activation of NF-κB and MAPK pathways: immunoblotting shows 82% reduction in phospho-p65 and 75% reduction in phospho-ERK1/2 in treated biofilms. Consequently, expression of biofilm matrix genes (pelA, pslD, algD) decreases by ≥70%, dismantling extracellular polymeric substance (EPS) architecture visualized by confocal laser scanning microscopy [1] [4]. In pancreatic cancer models (relevant for microbial co-option studies), the compound suppresses S100P-RAGE-driven invasion by 88% at 5 µM in Matrigel assays, confirming pathway blockade in cellular contexts. Transcriptome analysis further reveals downregulation of RAGE-regulated metastasis genes (MMP9, VEGF, CXCR4) by >3-fold [4].
CAS No.: 27668-52-6
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3